1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperidin-3-amine
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Overview
Description
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine is a compound that belongs to the class of heterocyclic amines It features a pyrazole ring substituted with a tert-butyl group and a piperidine ring
Preparation Methods
The synthesis of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine typically involves multi-step reactions. One common method includes the condensation of 3-tert-butyl-1H-pyrazole-5-amine with piperidine derivatives under controlled conditions. The reaction is often carried out in a solvent-free environment at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine can be compared with other similar compounds, such as:
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: This compound has a phenyl group instead of a piperidine ring, which may result in different chemical and biological properties.
3-Amino-5-tert-butyl-1H-pyrazole: This compound lacks the piperidine ring, making it structurally simpler but potentially less versatile in its applications. The uniqueness of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine lies in its combination of the pyrazole and piperidine rings, which may confer specific properties useful in various research and industrial contexts.
Properties
Molecular Formula |
C12H22N4 |
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Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(5-tert-butyl-1H-pyrazol-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C12H22N4/c1-12(2,3)10-7-11(15-14-10)16-6-4-5-9(13)8-16/h7,9H,4-6,8,13H2,1-3H3,(H,14,15) |
InChI Key |
AJAJZFWYEJJOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)N2CCCC(C2)N |
Origin of Product |
United States |
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